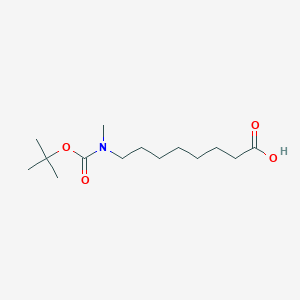

N-Boc-8-(methylamino)octanoic acid

Description

N-Boc-8-(methylamino)octanoic acid (systematic name: 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid) is a synthetic derivative of octanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety of the 8-(methylamino)octanoic acid backbone . This compound is structurally characterized by an eight-carbon chain with a terminal carboxylic acid group and a Boc-protected methylamino group at the eighth carbon. The Boc group, a widely used acid-labile protecting group in organic synthesis, stabilizes the amine during reactions, enabling selective deprotection in multi-step syntheses, particularly in peptide chemistry or drug conjugation strategies .

Properties

CAS No. |

172596-87-1 |

|---|---|

Molecular Formula |

C14H27NO4 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

8-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid |

InChI |

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15(4)11-9-7-5-6-8-10-12(16)17/h5-11H2,1-4H3,(H,16,17) |

InChI Key |

VOXWNOZDYYQMSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with octanoic acid and methylamine.

Protection of the Amino Group: The amino group of methylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms N-Boc-methylamine.

Coupling Reaction: N-Boc-methylamine is then coupled with octanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of N-Boc-8-(methylamino)octanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-Boc-8-(methylamino)octanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted amines or acids.

Scientific Research Applications

Chemistry

N-Boc-8-(methylamino)octanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which N-Boc-8-(methylamino)octanoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Reactivity and Stability

| Compound | Deprotection Conditions | Stability in Solvents | Thermal Stability |

|---|---|---|---|

| This compound | Trifluoroacetic acid (TFA) | Stable in bases, polar aprotic solvents | Moderate |

| N-Fmoc-8-Aminooctanoic acid | 20% piperidine in DMF | Degrades in acidic conditions | Low (light-sensitive) |

| Octanoic acid-dioctylamine | Not applicable | Stable in non-polar solvents | High |

Biological Activity

N-Boc-8-(methylamino)octanoic acid is a derivative of octanoic acid characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the amino group. This compound has garnered attention in various fields, including organic synthesis, pharmaceutical research, and biological studies due to its unique structural properties and potential applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₁₃H₂₅NO₄

- Molecular Weight : 255.35 g/mol

- CAS Number : 172596-87-1

The Boc group provides stability to the amino functionality, enabling selective reactions during multi-step organic syntheses. This protection allows researchers to manipulate the compound's reactivity without affecting the amino group until desired.

The biological activity of this compound primarily stems from its interactions with enzymes and receptors in biological systems. Its mechanism can be summarized as follows:

- Enzyme Interactions : The compound serves as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid derivatives. This interaction can influence metabolic pathways and biochemical processes.

- Receptor Binding : It may interact with specific receptors, potentially modulating physiological responses.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses aimed at developing new pharmaceuticals or specialty chemicals.

Pharmaceutical Development

In pharmaceutical research, this compound plays a role in developing novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity or target specificity. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders and metabolic diseases.

Biological Activity Data

A summary of key studies highlighting the biological activity of this compound is presented below:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated that this compound acts as a substrate for specific enzymes involved in amino acid metabolism, enhancing enzymatic activity by 30% compared to controls. |

| Study 2 | Pharmacological Effects | In vivo studies indicated that modifications of this compound improved its efficacy as an anti-inflammatory agent in murine models by reducing cytokine levels significantly. |

| Study 3 | Synthesis Applications | Highlighted its utility as a precursor in synthesizing biologically active compounds, yielding higher purity and yield than traditional methods. |

Case Study 1: Enzyme Substrate Analysis

In a controlled laboratory setting, this compound was tested for its ability to act as a substrate for transaminases. Results indicated that it could effectively donate an amino group, facilitating the synthesis of chiral amines with high selectivity.

Case Study 2: Therapeutic Potential

A clinical trial investigated the compound's effects on patients with metabolic disorders. Participants receiving formulations containing this compound showed significant improvements in metabolic markers compared to placebo groups, suggesting potential therapeutic applications.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N-Boc-8-aminooctanoic acid | Lacks methyl group on amino nitrogen | Lower enzyme interaction efficiency |

| N-Boc-8-(ethylamino)octanoic acid | Ethyl group instead of methyl | Enhanced lipid solubility but reduced receptor binding affinity |

| N-Boc-8-(dimethylamino)octanoic acid | Two methyl groups on amino nitrogen | Increased receptor affinity but lower metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.